molecular formula C22H19N5OS B5963922 4-ethoxy-N,N-diphenyl-6-(pyridin-2-ylsulfanyl)-1,3,5-triazin-2-amine

4-ethoxy-N,N-diphenyl-6-(pyridin-2-ylsulfanyl)-1,3,5-triazin-2-amine

Cat. No.: B5963922
M. Wt: 401.5 g/mol
InChI Key: IDRFYBHHWURQAI-UHFFFAOYSA-N
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Description

4-ethoxy-N,N-diphenyl-6-(pyridin-2-ylsulfanyl)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, in particular, may exhibit unique properties due to the presence of ethoxy, diphenyl, and pyridinylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N,N-diphenyl-6-(pyridin-2-ylsulfanyl)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.

    Introduction of Substituents: The ethoxy, diphenyl, and pyridinylsulfanyl groups can be introduced through nucleophilic substitution reactions using corresponding reagents like ethoxyamine, diphenylamine, and pyridin-2-ylthiol.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N,N-diphenyl-6-(pyridin-2-ylsulfanyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-N,N-diphenyl-6-(pyridin-2-ylsulfanyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Signal Transduction: The compound could affect intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine: Lacks the pyridinylsulfanyl group.

    4-ethoxy-N,N-diphenyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine: Lacks the sulfanyl group.

    4-ethoxy-N,N-diphenyl-6-(pyridin-2-ylsulfanyl)-1,3,5-triazine: Lacks the amine group.

Uniqueness

4-ethoxy-N,N-diphenyl-6-(pyridin-2-ylsulfanyl)-1,3,5-triazin-2-amine is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

4-ethoxy-N,N-diphenyl-6-pyridin-2-ylsulfanyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c1-2-28-21-24-20(25-22(26-21)29-19-15-9-10-16-23-19)27(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRFYBHHWURQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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